molecular formula C21H22N6O3S B2656935 2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 847393-50-4

2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2656935
CAS No.: 847393-50-4
M. Wt: 438.51
InChI Key: MBHMJTKIKDZUIC-UHFFFAOYSA-N
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Description

2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H22N6O3S and its molecular weight is 438.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on similar compounds has led to the synthesis of novel heterocyclic compounds incorporating thiadiazole, pyrrole, isoxazole, triazol, and other moieties. These compounds have been evaluated for various biological activities, such as insecticidal properties against cotton leafworm (Spodoptera littoralis) (Fadda et al., 2017), anti-inflammatory and analgesic effects (Abu‐Hashem et al., 2020), and in vitro cytotoxic activity against cancer cell lines (Al-Sanea et al., 2020). These findings underscore the potential of such compounds in the development of new pharmaceuticals and agrochemicals.

Molecular Design and Synthesis

The molecular design and synthesis of these compounds are critical steps in exploring their potential applications. Innovative synthetic routes have been developed to create a variety of heterocycles with potential as therapeutic agents. For instance, the design and synthesis of adenosine A3 receptor antagonists incorporating methoxyphenyl and aminothiazole or aminothiadiazole moieties have been reported, with compounds showing significant selectivity and binding affinity (Jung et al., 2004).

Antimicrobial and Antifungal Applications

Some derivatives have been synthesized with the aim of exploring their antimicrobial and antifungal activities. For example, novel thiazole derivatives were studied for their antimicrobial activities against various bacterial and fungal strains, revealing some compounds with promising efficacy (Saravanan et al., 2010).

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c1-14-11-18(25-30-14)22-20(28)13-31-21-24-23-19(12-16-5-4-10-26(16)2)27(21)15-6-8-17(29-3)9-7-15/h4-11H,12-13H2,1-3H3,(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHMJTKIKDZUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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